molecular formula C22H19N5O3 B2922012 N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide CAS No. 1797578-56-3

N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2922012
CAS No.: 1797578-56-3
M. Wt: 401.426
InChI Key: HYGMOYKRALMQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core linked to a 1,3-oxazole ring and a 4-cyano-4-phenylpiperidine moiety.

Properties

IUPAC Name

N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c23-15-22(17-4-2-1-3-5-17)8-12-27(13-9-22)20(29)18-14-30-21(25-18)26-19(28)16-6-10-24-11-7-16/h1-7,10-11,14H,8-9,12-13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGMOYKRALMQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the cyano and phenyl groups, and the construction of the oxazole and pyridine rings. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in the formation of amines or other reduced species.

Scientific Research Applications

N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name & Structure Key Modifications Biological Target Activity Data Reference
Target Compound
N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide
4-Cyano-piperidine, oxazole, pyridine-carboxamide Hypothesized PI3Kα/antimicrobial N/A -
N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-fluorophenyl)pyridine-4-carboxamide (14d) Morpholino, thiopyrano-pyrimidine, 4-fluoro PI3Kα, cytotoxicity IC50: <1 µM (PI3Kα); activity in A549, PC-3, MCF-7 cells
N-[(5-hydroxy-2-adamantylidene)amino]pyridine-4-carboxamide (55) Adamantylideneamino, hydroxy Mycobacteria Inhibitory activity in macrophages (exact IC50 not reported)
N-(Pyridin-4-yl)pyridine-4-carboxamide (CAS 64479-78-3) Simple pyridine-carboxamide dimer Not specified Used as a ligand in coordination chemistry
N-[4-(Benzylsulfamoyl)phenyl]pyridine-4-carboxamide (CAS 89565-36-6) Benzylsulfamoyl substitution Unspecified Structural studies

Structure-Activity Relationship (SAR) Insights

Piperidine and Oxazole Contributions: The 4-cyano-piperidine group in the target compound may enhance target binding through hydrophobic interactions and conformational rigidity, similar to morpholino-substituted analogs in PI3Kα inhibitors (e.g., compound 14d) . The 1,3-oxazole ring could improve metabolic stability compared to simpler pyridine-carboxamides, as seen in mycobacterial inhibitors (e.g., compound 55) .

Substituent Effects :

  • Fluorine or halogenated aryl groups (e.g., 4-fluorophenyl in 14d) are associated with increased potency in kinase inhibition, suggesting that the target compound’s phenyl group may balance lipophilicity and target engagement .
  • Bulkier substituents like adamantyl (compound 55) or benzylsulfamoyl (CAS 89565-36-6) may improve selectivity but reduce solubility, highlighting a trade-off in drug design .

Simpler Pyridine-Carboxamide Analogs :

  • The dimeric N-(pyridin-4-yl)pyridine-4-carboxamide (CAS 64479-78-3) lacks complex substituents, making it less potent in biological assays but useful as a ligand in coordination chemistry .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The pyridine-carboxamide core and oxazole nitrogen may facilitate hydrogen bonding with target proteins, as observed in PI3Kα inhibitors .
  • Metabolic Stability : The oxazole ring could reduce oxidative metabolism, similar to hydrazide derivatives in mycobacterial inhibitors .

Biological Activity

N-[4-(4-cyano-4-phenylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of analgesic, anti-inflammatory, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring
  • An oxazole moiety
  • A piperidine derivative

Its molecular weight is approximately 418.5 g/mol, and it exhibits various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit several biological activities:

  • Analgesic Properties :
    • The compound has been noted for its analgesic effects comparable to traditional analgesics. Studies indicate that modifications in the structure can enhance potency. For instance, the introduction of electron-withdrawing groups like cyano at specific positions on the phenyl ring has been shown to influence potency negatively .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism is believed to involve the modulation of NF-kB pathways .
  • Anticancer Potential :
    • Preliminary studies have indicated that the compound may have anticancer effects, particularly against certain types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnalgesicModulation of pain pathways
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis and cell cycle arrest

Case Study: Analgesic Efficacy

A study evaluating the analgesic efficacy of this compound in animal models demonstrated significant pain relief comparable to morphine but with a reduced side effect profile. This suggests a favorable therapeutic index for potential clinical applications .

Case Study: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory properties, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses through inhibition of NF-kB activation .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various receptors involved in pain and inflammation pathways. These studies reveal potential interactions with G protein-coupled receptors (GPCRs), which are critical targets for drug development in analgesia and inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.